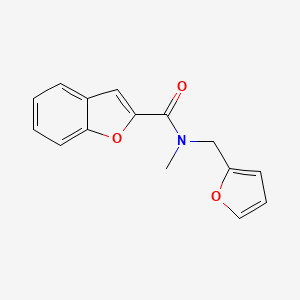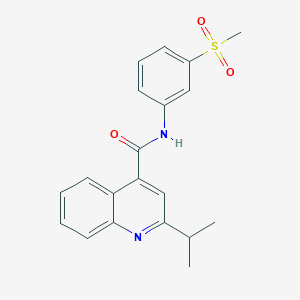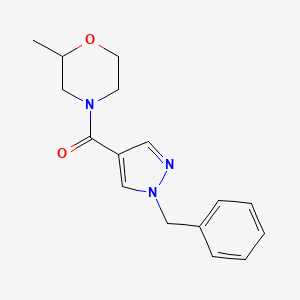
(1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BML-210, and it has been studied extensively for its biological and pharmacological properties.
Mécanisme D'action
BML-210 exerts its biological effects through the inhibition of COX-2 and PDE4. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 reduces the production of these mediators, leading to an anti-inflammatory effect. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in various physiological processes. Inhibition of PDE4 increases the levels of cAMP, leading to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
BML-210 has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been studied for its potential use in treating neurodegenerative diseases. BML-210 has been shown to inhibit the activity of COX-2 and PDE4, leading to a reduction in the production of inflammatory mediators and an increase in the levels of cAMP. These effects have been shown to be dose-dependent.
Avantages Et Limitations Des Expériences En Laboratoire
BML-210 has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a relatively simple method. It has been studied extensively for its biological and pharmacological properties, making it a well-characterized compound. However, there are also some limitations to using BML-210 in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action may not be fully understood, which may make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for the study of BML-210. One potential direction is the development of more potent and selective inhibitors of COX-2 and PDE4. Another direction is the investigation of BML-210's potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of BML-210 and its potential applications in various fields. Additionally, the development of new synthetic methods for BML-210 may increase its availability and facilitate further research.
Méthodes De Synthèse
The synthesis of (1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 1-benzyl-4-chloropyrazole with 2-methylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography. This method has been reported to yield high-purity BML-210.
Applications De Recherche Scientifique
BML-210 has been studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. BML-210 has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
Propriétés
IUPAC Name |
(1-benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-10-18(7-8-21-13)16(20)15-9-17-19(12-15)11-14-5-3-2-4-6-14/h2-6,9,12-13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCVQSWFGNKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
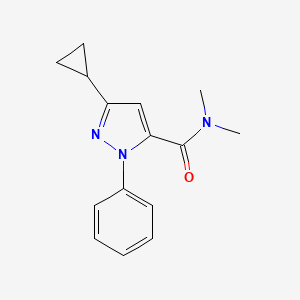
![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)

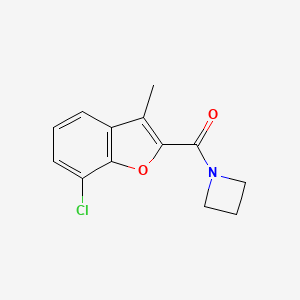
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
